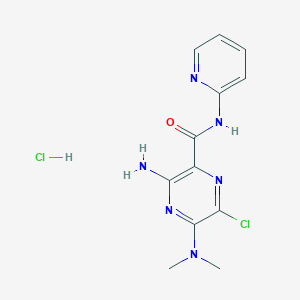

3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride

Beschreibung

3-Amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride is a heterocyclic compound featuring a pyrazine core substituted with amino, chloro, and dimethylamino groups at positions 3, 6, and 5, respectively. The carboxamide group at position 2 is linked to a pyridin-2-yl moiety, and the compound exists as a hydrochloride salt, enhancing its solubility and stability. The dimethylamino group contributes to the molecule’s basicity, while the pyridinyl-carboxamide moiety may facilitate interactions with biological targets through hydrogen bonding and π-π stacking.

For example, methyl 3-amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate (CAS 1458-21-5), a methyl ester analog, shares the pyrazine backbone and key substituents, differing only at the C2 position (ester vs. carboxamide) .

Eigenschaften

Molekularformel |

C12H14Cl2N6O |

|---|---|

Molekulargewicht |

329.18 g/mol |

IUPAC-Name |

3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C12H13ClN6O.ClH/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-5-3-4-6-15-7;/h3-6H,1-2H3,(H2,14,18)(H,15,16,20);1H |

InChI-Schlüssel |

IQSRFXLHVHIMAB-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CC=CC=N2)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Properties Overview

| Property | Description |

|---|---|

| Chemical Name | 3-amino-6-chloro-5-(dimethylamino)-N-(pyridin-2-yl)pyrazine-2-carboxamide hydrochloride |

| Molecular Formula | C12H13ClN6O · HCl |

| Molecular Weight | 329.19 g/mol |

| CAS Number | 37804-11-8 |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) up to ~32.9 mg/mL |

| Storage Conditions | Desiccated at room temperature; stock solutions stable for 6 months at -80°C or 1 month at -20°C |

| Key Functional Groups | Amino, chloro, dimethylamino, pyrazine carboxamide, pyridinyl substituent |

Preparation Methods of 3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide Hydrochloride

General Synthetic Strategy

The synthetic approach to this compound involves the construction of the pyrazine core bearing the amino and chloro substituents, followed by the introduction of the dimethylamino group and the amide linkage to the pyridin-2-yl moiety. The hydrochloride salt is typically formed at the final stage to improve compound stability and solubility.

Stepwise Synthesis Outline

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Halogenation and Amination | Starting from 3,6-dichloropyridazine, selective substitution of chlorine by amino group | Ammonia water, solvent, 30-180 °C (patent CN104844523A) |

| 2 | Dimethylamino Substitution | Introduction of dimethylamino group at position 5 of pyrazine ring | Dimethylamine or equivalent nucleophile, suitable solvent |

| 3 | Amide Bond Formation | Coupling of pyrazine-2-carboxylic acid derivative with 2-aminopyridine to form carboxamide bond | Amide coupling agents such as HATU, EDC, DIPEA, or CDI in DMSO |

| 4 | Salt Formation | Conversion to hydrochloride salt for enhanced stability and solubility | Treatment with hydrochloric acid in appropriate solvent |

Detailed Reaction Conditions and Mechanisms

Amination of 3,6-dichloropyridazine

- The initial step involves the selective nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with ammonia to yield 3-amino-6-chloropyridazine.

- Reaction parameters: ammonia water in a solvent medium, temperature range 30–180 °C.

- This method is noted for its mild conditions, ease of operation, and high purity of the product after purification (patent CN104844523A).

Introduction of the Dimethylamino Group

- The dimethylamino substituent at position 5 on the pyrazine ring is introduced via nucleophilic substitution or amination using dimethylamine or a suitable dimethylamino source.

- This step requires careful control of reaction conditions to prevent over-substitution or degradation of sensitive groups.

Amide Bond Formation with Pyridin-2-yl Moiety

- The carboxamide linkage is formed by coupling the pyrazine-2-carboxylic acid derivative with 2-aminopyridine.

- Commonly used peptide coupling reagents include HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or CDI (1,1′-carbonyldiimidazole).

- The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation.

Comparative Analysis of Amide Formation Methods

Summary Table of Preparation Method Parameters

| Parameter | Condition/Value |

|---|---|

| Starting Material | 3,6-dichloropyridazine |

| Amination | Ammonia water, 30–180 °C |

| Dimethylamino Substitution | Dimethylamine, controlled nucleophilic substitution |

| Amide Coupling | HATU, EDC, or CDI in DMSO with DIPEA |

| Solvent for Coupling | Dimethyl sulfoxide (DMSO) |

| Salt Formation | Hydrochloric acid treatment |

| Stock Solution Solvent | DMSO |

| Stock Solution Stability | 6 months at -80 °C; 1 month at -20 °C |

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form corresponding amines.

Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further modified for specific applications. These derivatives often exhibit enhanced biological or chemical properties, making them valuable in research and industry .

Wissenschaftliche Forschungsanwendungen

3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Wirkmechanismus

The mechanism of action of 3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate (CAS 1458-21-5)

- Molecular Formula : C₈H₁₁ClN₄O₂

- Molecular Weight : 230.65 g/mol

- Key Features: Shares the pyrazine core with identical substituents (3-amino, 6-chloro, 5-dimethylamino) but replaces the pyridin-2-yl carboxamide with a methyl ester.

- Physicochemical Properties : Melting point = 145.5–146.5°C .

- Role : Likely serves as a synthetic intermediate for carboxamide derivatives.

LY2033298 (3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide)

- Molecular Formula : C₁₃H₁₄ClN₃O₂S

- Key Features: Thieno[2,3-b]pyridine core with chloro, methoxy, and carboxamide groups.

SB 242084 Hydrochloride (Indolinecarboxamide)

- Molecular Formula : C₂₂H₂₁Cl₂N₅O₂

- Key Features : Indoline core with chloro, methyl, and pyridinyl-carboxamide groups. Used as a selective 5-HT₂C receptor antagonist, highlighting the pharmacological relevance of carboxamide-linked aromatic systems .

Pharmacological Analogues

While direct activity data for the target compound are unavailable, related structures provide insights:

- SB 242084 Hydrochloride : Acts as a 5-HT₂C antagonist, indicating that pyridinyl-carboxamides can target CNS receptors .

Physicochemical Properties

Key Differentiators

- Substituent Profile: The combination of 3-amino, 5-dimethylamino, and 6-chloro groups on pyrazine is unique compared to other carboxamides, which may influence solubility and target engagement.

- Salt Form : The hydrochloride salt enhances aqueous solubility relative to neutral analogs like the methyl ester .

Biologische Aktivität

3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide; hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of aminopyrazines, characterized by a pyrazine ring substituted with various functional groups. Its structure can be represented as follows:

It features a dimethylamino group, which is known to enhance solubility and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of aminopyrazine compounds exhibit significant antimicrobial properties.

Case Studies

- Antimycobacterial Activity : A study evaluated various N-substituted 3-aminopyrazine-2-carboxamides against Mycobacterium tuberculosis. The compound demonstrated notable activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating strong potential against tuberculosis pathogens .

- Broad-Spectrum Antimicrobial Effects : In vitro tests revealed that compounds similar to 3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The activity was linked to structural modifications in the pyrazine ring .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using the HepG2 liver cancer cell line. Results showed varying levels of cytotoxicity, with certain derivatives demonstrating significant inhibition of cell proliferation. Notably, the compound's structure allows for interaction with cellular targets involved in cancer progression, making it a candidate for further development in cancer therapy .

The exact mechanism through which 3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit fatty acid synthase (FAS), which is crucial in mycobacterial lipid biosynthesis .

- Disruption of Membrane Integrity : The compound may disrupt microbial membrane integrity, leading to cell death.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to determine how variations in the chemical structure affect biological activity. Key findings include:

- Dimethylamino Group : Enhances solubility and may increase bioavailability.

- Chloro Substitution : Plays a role in increasing antimicrobial potency.

| Compound Structure | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-amino derivative | 12.5 | Antimycobacterial |

| Alkyl derivatives | Variable | Antibacterial |

| Phenyl derivatives | Low | Antifungal |

Q & A

Q. What are the key synthetic pathways for 3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step coupling and functionalization. For example, pyrazine-carboxamide derivatives are synthesized via nucleophilic substitution (e.g., replacing hydroxyl groups with chlorine using PCl₃ or POCl₃) followed by amidation . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., NaH for deprotonation) critically impact yield. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. For hydrochlorides, final protonation with HCl in ethanol is standard .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine protons at δ 7.5–8.5 ppm, dimethylamino groups at δ 2.8–3.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 365.12 for C₁₃H₁₅ClN₆O·HCl).

- HPLC : Purity (>95%) is validated using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s hydrophilic hydrochloride salt and hydrophobic pyrazine-pyridine core. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered aqueous solutions (pH 4–6) minimize hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities to targets like kinase enzymes. For example, pyridine-pyrazine scaffolds show strong π-π stacking with ATP-binding pockets. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (HPLC-grade), temperature (25°C ± 0.1), and agitation (500 rpm).

- Alternative Characterization : Use dynamic light scattering (DLS) to detect aggregates affecting solubility.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of dissolution to clarify discrepancies .

Q. What mechanisms underlie the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The chloro substituent at position 6 undergoes SNAr (aromatic nucleophilic substitution) with amines or thiols in polar aprotic solvents (e.g., DMF, 80°C). Pd-catalyzed Suzuki-Miyaura coupling (e.g., with boronic acids) modifies the pyridine ring. Mechanistic studies use ¹⁸O/²H isotopic labeling and kinetic profiling (UV-Vis monitoring) to identify rate-determining steps .

Q. How can researchers optimize protocols for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce side reactions (residence time <10 min) and improve heat management.

- Chiral HPLC : Uses amylose-based columns (Chiralpak IA) to separate enantiomers.

- Crystallization : Solvent mixtures (ethanol/water) promote selective crystal growth. PXRD confirms polymorph consistency .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.